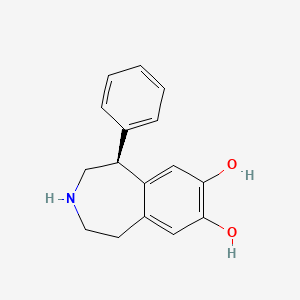

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol

Vue d'ensemble

Description

(S)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the S-enantiomer of SKF 38393. It is a conjugate base of a (S)-SKF 38393(1+). It is an enantiomer of a (R)-SKF 38393.

Mécanisme D'action

Mode of Action

As a D1-like dopamine receptor agonist, (S)-SKF-38393 binds to the D1 dopamine receptors, mimicking the action of dopamine, which is a neurotransmitter that mediates a number of physiological functions including movement, reward, reinforcement, and cognition . The binding of (S)-SKF-38393 to the D1 dopamine receptors stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase . This leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .

Biochemical Pathways

The activation of D1 dopamine receptors by (S)-SKF-38393 triggers the cAMP/PKA signaling pathway. This pathway plays a crucial role in various cellular responses including gene transcription, ion channel conductance, and apoptosis . The downstream effects of this pathway can influence various physiological functions such as memory formation, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier is crucial for its activity, given its targets are located in the CNS .

Result of Action

The activation of D1 dopamine receptors by (S)-SKF-38393 can lead to various cellular and molecular effects. These include increased neuronal firing, enhanced synaptic plasticity, and changes in gene expression . These effects can influence various physiological functions such as motor control, reward, reinforcement, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-SKF-38393. Factors such as temperature, pH, and the presence of other biological molecules can impact the compound’s stability and its interaction with the D1 dopamine receptors . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor γ coactivator 1 (PGC-1) family proteins, which are strong activators of mitochondrial function and regulators of oxidative metabolism . These interactions are essential for the regulation of energy homeostasis and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism . This compound also impacts the differentiation and growth of muscle cells by inducing the anabolic hormone insulin-like growth factor-1 (IGF-1) and repressing myostatin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with nitrate transporters in plants, such as AtNRT1.1, which plays a role in nitrate uptake and transport . This interaction is modulated by phosphorylation, leading to alterations in nitrate transport activity and signal transduction.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include changes in stability, degradation, and long-term effects on cellular function. Studies have shown that environmental factors such as temperature and pH can significantly affect the stability and degradation of this compound . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance mitochondrial function and oxidative metabolism. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes the synthesis of mevalonate, a key intermediate in the biosynthesis of isoprenoids . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to be transported across cell membranes through passive and active transport mechanisms . Additionally, it interacts with specific binding proteins that facilitate its localization and accumulation within certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized within the endoplasmic reticulum (ER) and vesicular structures in the cytoplasm . These localizations are directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Propriétés

IUPAC Name |

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424959 | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81702-43-4 | |

| Record name | SKF-38393, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5IHG5BM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

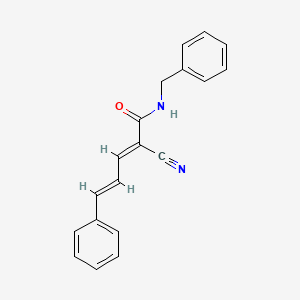

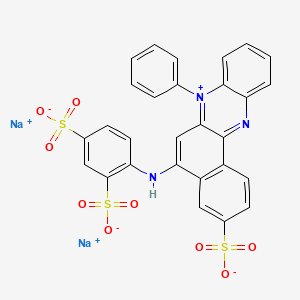

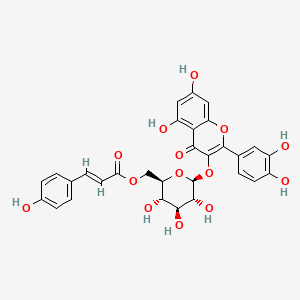

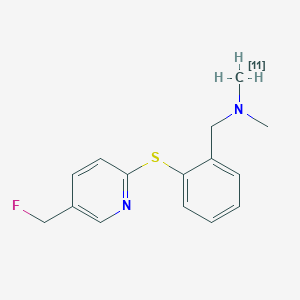

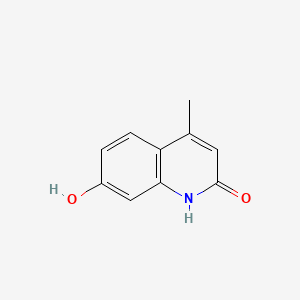

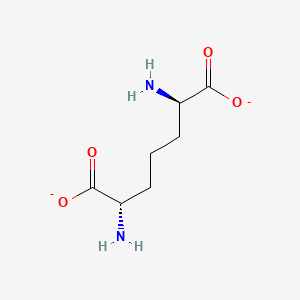

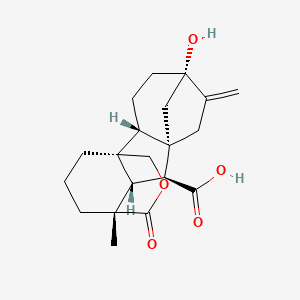

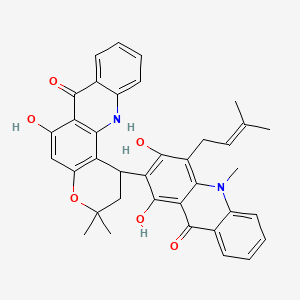

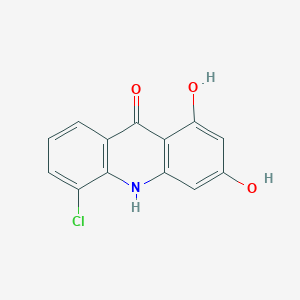

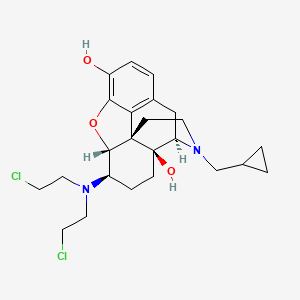

Feasible Synthetic Routes

Q1: How does SKF 38393 differ from other dopamine agonists in its effects on behavior?

A1: Unlike dopamine agonists that primarily act on D2 receptors, SKF 38393 demonstrates a distinct behavioral profile. Research [] shows that in squirrel monkeys, SKF 38393, a selective D1 agonist, consistently reduced response rates in both fixed-interval (where a reward is given after a specific amount of time) and fixed-ratio (where a reward is given after a specific number of responses) schedules of reinforcement. In contrast, D2 agonists and non-selective dopamine agonists increased responding in the fixed-interval schedule but decreased responding in the fixed-ratio schedule. This suggests that D1 and D2 receptor activation may have opposing influences on certain aspects of motivated behavior.

Q2: Can the enantioselective synthesis of SKF 38393 be achieved?

A3: Yes, a novel rhodium-catalyzed asymmetric addition of arylboronic acids to β-nitroolefins has been successfully employed for the formal synthesis of (S)-SKF 38393 []. This method allows for high yields and excellent enantioselectivities, highlighting its potential for producing enantiomerically pure SKF 38393 for research purposes.

Q3: How does the structure of SKF 38393 relate to its activity at dopamine receptors?

A4: While the provided research excerpts don't delve into detailed structure-activity relationship (SAR) studies for SKF 38393, they offer some insights. The fact that the inactive enantiomer, S-SKF 38393, does not produce similar effects on dopamine neuron activity as SKF 38393 [] highlights the importance of stereochemistry in its interaction with biological targets. This emphasizes the specific structural requirements for binding and activating D1 receptors, prompting further investigation into the SAR of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)